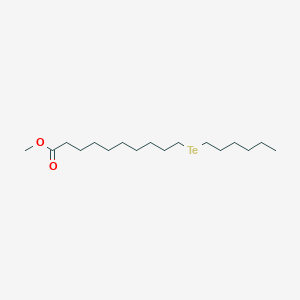
Methyl 10-(hexyltellanyl)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-(hexyltellanyl)decanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of a tellurium atom bonded to a hexyl group and a decanoate ester moiety. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
The synthesis of methyl 10-(hexyltellanyl)decanoate typically involves the esterification of decanoic acid with methanol in the presence of a tellurium-containing reagent. One common method involves the use of tellurium tetrachloride (TeCl4) as a precursor, which reacts with hexylmagnesium bromide to form hexyltellurium bromide. This intermediate is then reacted with decanoic acid and methanol under acidic conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 10-(hexyltellanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield decanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 10-(hexyltellanyl)decanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.
Materials Science: It is investigated for its potential use in the fabrication of tellurium-containing materials with unique electronic and optical properties.
Industry: The compound is explored for its use in industrial processes, such as catalysis and the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 10-(hexyltellanyl)decanoate involves the interaction of the tellurium atom with various molecular targets. In biological systems, the tellurium atom can interact with thiol groups in proteins, leading to the formation of tellurium-sulfur bonds. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects. In materials science, the tellurium atom can influence the electronic properties of materials, making them suitable for applications in electronics and photonics.
Comparación Con Compuestos Similares
Methyl 10-(hexyltellanyl)decanoate can be compared with other tellurium-containing esters, such as methyl 10-(phenyltellanyl)decanoate and methyl 10-(butyltellanyl)decanoate. These compounds share similar chemical properties but differ in the nature of the alkyl or aryl group bonded to the tellurium atom. The unique hexyl group in this compound imparts distinct physical and chemical properties, making it suitable for specific applications. Other similar compounds include methyl decanoate and methyl 10-(methylthio)decanoate, which lack the tellurium atom and therefore exhibit different reactivity and applications.
Propiedades
Número CAS |
88116-31-8 |
|---|---|
Fórmula molecular |
C17H34O2Te |
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
methyl 10-hexyltellanyldecanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-12-15-20-16-13-10-8-6-7-9-11-14-17(18)19-2/h3-16H2,1-2H3 |
Clave InChI |
DWVDXSXBZSJTEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Te]CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


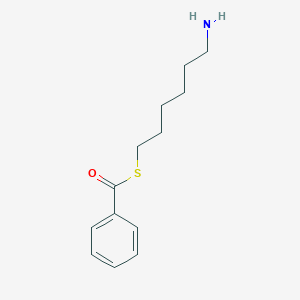
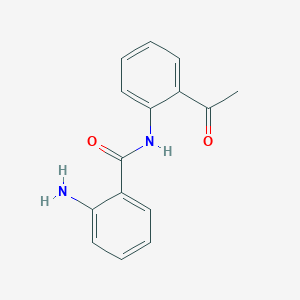

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
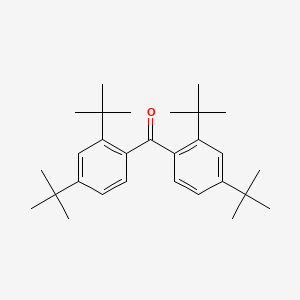
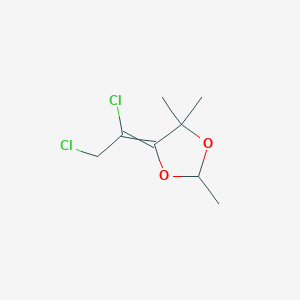
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

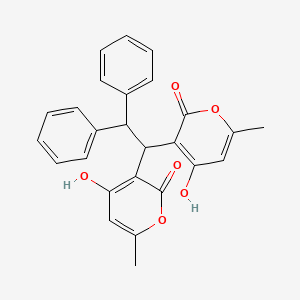
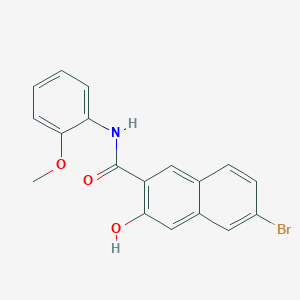
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)
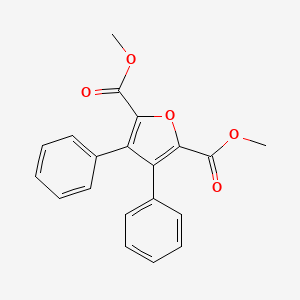
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
